![molecular formula C5H5Cl2IN2 B2716377 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride CAS No. 2503203-69-6](/img/structure/B2716377.png)
2-(Chloromethyl)-5-iodopyrimidine;hydrochloride
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Overview
Description
“2-(Chloromethyl)pyridine hydrochloride” is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It’s also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Synthesis Analysis
A synthetic method of 2-chloro-5-chloromethyl pyridine has been disclosed. The method includes adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine; adjusting the pH value of the solution in a range of 4-5; letting nitrogen in; elevating temperature to 80-100 °C while stirring; stopping letting nitrogen in, letting chlorine in and continuing elevating temperature for a reaction .Chemical Reactions Analysis
Chloromethyl methyl ether is a chloroalkyl ether used as an alkylating agent. In organic synthesis, it is used for introducing the methoxymethyl ether (MOM) protecting group .Scientific Research Applications
- 2-(Chloromethyl)-5-iodopyrimidine hydrochloride serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Researchers use it to create diverse drugs, including anticancer agents, anti-inflammatory drugs, and other bioactive molecules .
- Specific applications include:
- These compounds play a role in the preparation of anticancer agents, anti-inflammatory agents, and hedgehog antagonists .
Pharmaceutical Synthesis
Hyper Cross-Linked Polymers (HCPs)
Quinazolinone Intermediates
Carbon Dioxide Capture
Future Directions
In the field of organic synthesis, there is ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, where a series of novel 2-chloromethyl-4(3H)-quinazolinones were needed as key intermediates . This suggests that compounds like “2-(Chloromethyl)-5-iodopyrimidine;hydrochloride” could have potential applications in the development of new pharmaceuticals.
properties
IUPAC Name |
2-(chloromethyl)-5-iodopyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZWSYUJKFMTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-iodopyrimidine;hydrochloride |
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